molecular formula C14H15N B1457566 3-Methyl-5-(2-methylphenyl)aniline CAS No. 1368462-28-5

3-Methyl-5-(2-methylphenyl)aniline

Cat. No.: B1457566
CAS No.: 1368462-28-5
M. Wt: 197.27 g/mol
InChI Key: VQODTHQBXWUTIU-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methylphenyl)aniline is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methyl-5-(2-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQODTHQBXWUTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-5-(2-methylphenyl)aniline, an aromatic amine, has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and its applications in medicine and industry.

Chemical Structure and Synthesis

3-Methyl-5-(2-methylphenyl)aniline is characterized by a methyl group at the 3rd position and a 2-methylphenyl group at the 5th position on the aniline ring. The synthesis typically involves several steps:

  • Nitration : The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group.
  • Reduction : The nitro group is then reduced to an amine group.
  • Alkylation : The amine group is alkylated with methyl iodide to introduce the methyl group at the 3rd position.
  • Hydrochloride Formation : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility in water for various applications.

The biological activity of 3-Methyl-5-(2-methylphenyl)aniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects. Preliminary studies suggest potential anti-inflammatory and anticancer properties .

Pharmacological Properties

The compound has been investigated for several pharmacological activities:

  • Anticancer Activity : Research indicates that derivatives of aromatic amines can exhibit cytotoxic effects against cancer cell lines. The structure of 3-Methyl-5-(2-methylphenyl)aniline may contribute to similar effects through apoptosis induction or cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, potentially making 3-Methyl-5-(2-methylphenyl)aniline a candidate for treating inflammatory diseases.

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that certain substituted anilines can significantly reduce cell viability in cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, a study demonstrated that a related compound exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Inflammatory Response Modulation : A recent investigation into compounds structurally related to 3-Methyl-5-(2-methylphenyl)aniline revealed their capacity to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses. This suggests that similar structural motifs may confer anti-inflammatory benefits .

Scientific Research

3-Methyl-5-(2-methylphenyl)aniline serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique substitution pattern allows for further derivatization, leading to compounds with enhanced biological activities.

Industrial Uses

The compound is also utilized in the production of dyes and pigments due to its stable aromatic structure. Its derivatives are explored for applications in polymer chemistry and materials science.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Methyl-4-nitroanilineNitro group at para positionAnticancer activity
4-Amino-2-methylphenolAmino group at para positionAntioxidant properties
2-Methyl-6-nitroanilineNitro group at ortho positionCytotoxic effects on tumor cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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